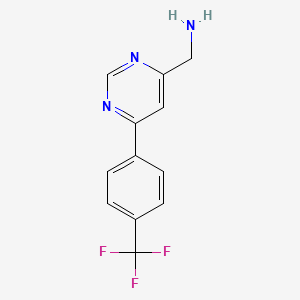![molecular formula C18H16O6S2 B8336340 1-[7-(1-acetyloxyethyl)-4,8-dioxothieno[2,3-f][1]benzothiol-2-yl]ethyl acetate](/img/structure/B8336340.png)
1-[7-(1-acetyloxyethyl)-4,8-dioxothieno[2,3-f][1]benzothiol-2-yl]ethyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Bis(1-acetoxyethyl)benzo[1,2-b:4,5-b’]dithiophene-4,8-dione is a complex organic compound known for its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis(1-acetoxyethyl)benzo[1,2-b:4,5-b’]dithiophene-4,8-dione typically involves multi-step organic reactions. One common method includes the acetylation of benzo[1,2-b:4,5-b’]dithiophene-4,8-dione with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2,7-Bis(1-acetoxyethyl)benzo[1,2-b:4,5-b’]dithiophene-4,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzo[1,2-b:4,5-b’]dithiophene derivatives.
Aplicaciones Científicas De Investigación
2,7-Bis(1-acetoxyethyl)benzo[1,2-b:4,5-b’]dithiophene-4,8-dione has several scientific research applications, including:
Organic Electronics: Used as a building block in the synthesis of organic semiconductors for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Photovoltaics: Employed in the development of polymer solar cells due to its excellent electron-donating properties and high charge mobility.
Material Science: Investigated for its potential in creating conductive polymers and advanced materials with unique electronic properties.
Mecanismo De Acción
The mechanism of action of 2,7-Bis(1-acetoxyethyl)benzo[1,2-b:4,5-b’]dithiophene-4,8-dione involves its ability to participate in π-π stacking interactions and electron delocalization. These interactions facilitate efficient charge transport in organic electronic devices. The molecular targets include the active layers in OFETs and OPVs, where the compound acts as an electron donor, enhancing the overall device performance .
Comparación Con Compuestos Similares
Similar Compounds
Benzo[1,2-b4,5-b’]dithiophene (BDT): A closely related compound with similar structural features but without the acetoxyethyl groups.
Dithieno[2,3-d2’,3’-d’]benzo[1,2-b4,5-b’]dithiophene (DTBDT): Another analogue with extended conjugation length and similar electron donor properties.
Uniqueness
2,7-Bis(1-acetoxyethyl)benzo[1,2-b:4,5-b’]dithiophene-4,8-dione is unique due to its acetoxyethyl groups, which enhance its solubility and processability in organic solvents. This makes it more suitable for solution-based processing techniques used in the fabrication of organic electronic devices .
Propiedades
Fórmula molecular |
C18H16O6S2 |
|---|---|
Peso molecular |
392.4 g/mol |
Nombre IUPAC |
1-[7-(1-acetyloxyethyl)-4,8-dioxothieno[2,3-f][1]benzothiol-2-yl]ethyl acetate |
InChI |
InChI=1S/C18H16O6S2/c1-7(23-9(3)19)12-6-25-18-14(12)16(22)17-11(15(18)21)5-13(26-17)8(2)24-10(4)20/h5-8H,1-4H3 |
Clave InChI |
YTSZWYKKYYULHX-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC2=C(S1)C(=O)C3=C(C2=O)SC=C3C(C)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
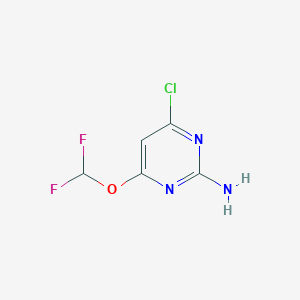
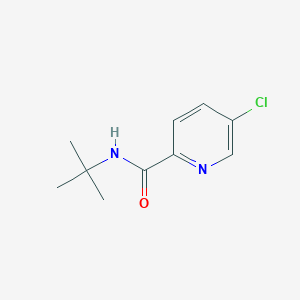

![1-[(4-Chlorophenyl)methyl]-3-(2-nitroethenyl)indole](/img/structure/B8336291.png)


![Methyl (s)-3-[4-(2,7-naphthyridin-1-yloxy)phenyl]-2-aminopropanoate](/img/structure/B8336323.png)

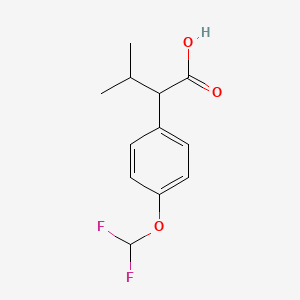
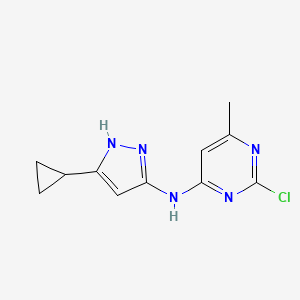
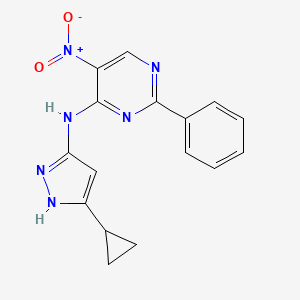

![N-{4-Methoxy-2-[(2S)-oxiran-2-ylmethoxy]phenyl}acetamide](/img/structure/B8336375.png)
